(3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 178408-16-7
VCID: VC21351206
InChI: InChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)13(17)9-12-14(18)16(2)8-7-15-12/h3-6,9,15H,7-8H2,1-2H3/b12-9-
SMILES: CC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

(3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one

CAS No.: 178408-16-7

Cat. No.: VC21351206

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one - 178408-16-7

Specification

CAS No. 178408-16-7
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one
Standard InChI InChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)13(17)9-12-14(18)16(2)8-7-15-12/h3-6,9,15H,7-8H2,1-2H3/b12-9-
Standard InChI Key KSTKBIKZMQMAMQ-XFXZXTDPSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C
SMILES CC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C

Introduction

Chemical Structure and Identifiers

Molecular Structure and Representation

The molecular structure of (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one features several important structural elements that contribute to its chemical behavior and potential biological activity. The central piperazine ring provides a scaffold for the attached functional groups, while the (3Z) stereochemical designation indicates a specific spatial arrangement around the double bond at the 3-position . This stereochemistry is particularly important as it determines the three-dimensional configuration of the molecule, which can significantly influence its interactions with biological targets.

The compound can be represented through various chemical notations:

Representation TypeNotation
SMILESCC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C
InChIInChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)13(17)9-12-14(18)16(2)8-7-15-12/h3-6,9,15H,7-8H2,1-2H3/b12-9-
InChIKeyKSTKBIKZMQMAMQ-XFXZXTDPSA-N

Chemical Identifiers and Synonyms

This compound is registered in chemical databases with specific identifiers that allow for its unambiguous identification:

Identifier TypeValue
CAS Number178408-16-7
PubChem CID6449086
Molecular FormulaC₁₄H₁₆N₂O₂
WikidataQ76389596

The compound is also known by several synonyms:

  • 2-Piperazinone, 1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-

  • 1-Methyl-3-(2-(4-methylphenyl)-2-oxoethylidene)piperazinone

  • Piperazinone, 1-methyl-3-(2-(4-methylphenyl)-2-oxoethylidene)-

Physical and Chemical Properties

Basic Physical Properties

The physical properties of (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one provide insights into its behavior in different environments and its potential applications in research and development:

PropertyValueSignificance
Molecular Weight244.29 g/molMedium-sized molecule, potentially favorable for drug-like properties
State at Room TemperatureSolid (presumed based on structure)Affects handling and formulation strategies
ColorNot specified in available data-
OdorNot specified in available data-

Computed Properties

Several computed properties provide additional insights into the compound's potential behavior in biological systems:

PropertyValueSignificance
XLogP3-AA1.6Indicates moderate lipophilicity, suggesting potential for membrane permeability
Hydrogen Bond Donor Count1Contributes to potential interactions with biological targets
Hydrogen Bond Acceptor Count3Enhances capacity for molecular recognition in biological systems
Rotatable Bond Count2Suggests limited conformational flexibility
Topological Polar Surface Area49.4 ŲWithin the range considered favorable for oral bioavailability
Exact Mass244.121177757 DaUseful for mass spectrometric identification
Complexity368Indicates a moderate level of structural complexity
Defined Bond Stereocenter Count1The (Z) configuration at the specified position

The combination of these properties suggests that (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one may possess favorable drug-like characteristics, as it appears to balance lipophilicity and hydrophilicity in a manner potentially conducive to biological activity .

SupplierCatalog ReferenceAvailable QuantitiesPrice Range (as of 2023)
GlpBioGF52173Sample solutions (25 μL, 10 mM)Not specified
CymitQuimicaIN-DA0025ZT100 mg, 250 mg, 1 g563.00 € (100 mg)
CymitQuimica54-BUP0832125 mg, 50 mg, 100 mg, 200 mg231.00 € (25 mg) to 678.00 € (200 mg)
CymitQuimicaTM-T98341 mg, 5 mg, 10 mg38.00 € (1 mg) to 90.00 € (10 mg)

This pricing information suggests that the compound is primarily marketed as a specialty research chemical, with relatively high costs per unit weight typical of compounds synthesized in small batches for research purposes .

Limitations in Current Research and Future Directions

The available data on (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one reveals several gaps in current knowledge that present opportunities for future research:

Future Research Directions

Potential areas for future investigation include:

  • Systematic evaluation of biological activity across different receptor and enzyme systems

  • Exploration of the compound as a scaffold for developing derivatives with enhanced properties

  • Computational studies to predict potential biological targets based on structural characteristics

  • Development of structure-activity relationships through the synthesis and testing of analogs

  • Investigation of potential therapeutic applications based on the observed or predicted activity profiles

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